1-Acetil-beta-carbolina

Descripción general

Descripción

1-(9H-Pyrido[3,4-b]indol-1-yl)ethanone, also known as 1-Pyrido[3,4-b]indol-1-yl)ethanone, is a heterocyclic compound derived from the nitrogen-containing heterocycle pyridine. It is a cyclic ketone that is used as a building block for many synthetic organic compounds. This compound is known for its versatility in the synthesis of organic compounds, as well as its potential applications in medicine and pharmacology.

Aplicaciones Científicas De Investigación

Síntesis de Productos Naturales

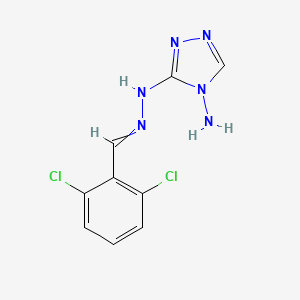

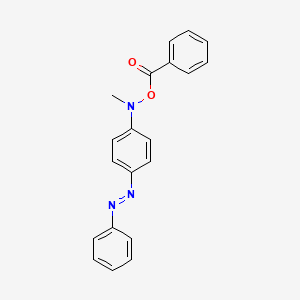

1-Acetil-beta-carbolina sirve como un intermediario clave en la síntesis de varios productos naturales. Su marco tricíclico de indol fusionado a piridina es un motivo común en muchas alcaloides y compuestos bioactivos. Los investigadores utilizan este compuesto para crear arquitecturas moleculares complejas que se encuentran en la naturaleza, las cuales a menudo exhiben potentes actividades biológicas {svg_1}.

Investigación Farmacológica

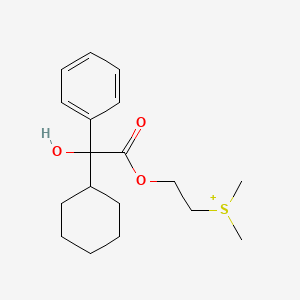

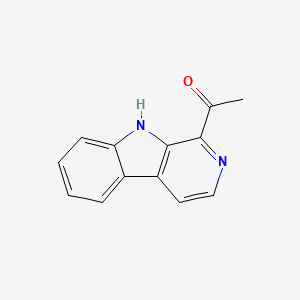

Debido a su similitud estructural con el triptófano y la serotonina, this compound es de gran interés en la investigación farmacológica. Se ha estudiado por sus posibles propiedades sedantes, ansiolíticas, hipnóticas, anticonvulsivas, antitumorales, antivirales, antiparasitarias y antimicrobianas. Esto la convierte en un andamiaje valioso para el desarrollo de fármacos {svg_2}.

Perfil de Actividad Biológica

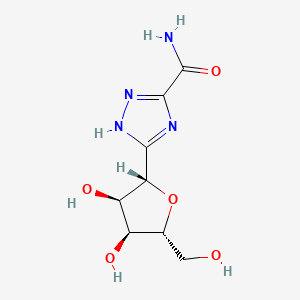

Las diversas actividades biológicas de los derivados de this compound las convierten en excelentes candidatas para el perfil en varios ensayos biológicos. Se utilizan para explorar la interacción con los objetivos biológicos, lo que puede conducir al descubrimiento de nuevos agentes terapéuticos {svg_3}.

Desafíos de la Síntesis Química

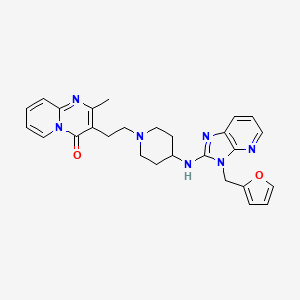

This compound presenta un desafío gratificante para los químicos orgánicos debido a su estructura compleja. La síntesis de productos naturales que contienen β-carbolina y sus derivados es un área de estudio significativa, que también impulsa el desarrollo de nuevas reacciones orgánicas y estrategias sintéticas innovadoras {svg_4}.

Estudios de Biosíntesis y Biodegradación

Comprender las vías de biosíntesis y biodegradación de las β-carbolinas, incluida this compound, es crucial. Los estudios se centran en cómo estos compuestos se forman naturalmente en varios organismos y cómo se metabolizan, lo que tiene implicaciones tanto para los procesos ambientales como fisiológicos {svg_5}.

Investigación Neuroquímica

Dada su semejanza estructural con los compuestos neuroactivos, this compound se utiliza en la investigación neuroquímica para estudiar sus efectos en el sistema nervioso central. Esta investigación puede proporcionar información sobre el tratamiento de los trastornos neurológicos y el desarrollo de fármacos neuroprotectores {svg_6}.

Mecanismo De Acción

Target of Action

1-Acetyl-beta-carboline primarily targets the pathogenic fungus Candida albicans . It prevents the fungus from changing to a more virulent growth form, known as the yeast-to-filament transition . This compound is secreted by Lactobacillus spp., which helps to maintain a healthy microbiome and prevent pathologies ranging from vaginal candidiasis to fungal sepsis .

Mode of Action

The mode of action of 1-Acetyl-beta-carboline involves its interaction with its primary target, Candida albicans. By preventing the yeast-to-filament transition, it inhibits the growth and virulence of this pathogenic fungus . This action helps to maintain the balance of the microbiome and prevent fungal infections .

Biochemical Pathways

1-Acetyl-beta-carboline affects the biochemical pathways related to the growth and development of Candida albicans . By inhibiting the yeast-to-filament transition, it disrupts the normal life cycle of the fungus and prevents it from causing infections .

Pharmacokinetics

It is known that this compound is a natural product found in marinactinospora thermotolerans and cordyceps sinensis . It is likely that its bioavailability and pharmacokinetics are influenced by factors such as its chemical structure, the route of administration, and the individual’s metabolic rate .

Result of Action

The primary result of the action of 1-Acetyl-beta-carboline is the inhibition of the growth and virulence of Candida albicans . This leads to a reduction in the risk of fungal infections and helps to maintain a healthy microbiome .

Action Environment

The action of 1-Acetyl-beta-carboline can be influenced by various environmental factors. For example, the presence of other microbial species, the pH of the environment, and the availability of nutrients can all affect the efficacy and stability of this compound .

Análisis Bioquímico

Biochemical Properties

1-(9H-pyrido[3,4-b]indol-1-yl)ethanone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as an inhibitor of certain enzymes, which can affect various metabolic pathways. For instance, it interacts with enzymes involved in the synthesis and degradation of neurotransmitters, thereby influencing neurological functions . The compound’s ability to bind to specific proteins and enzymes highlights its potential as a therapeutic agent in treating neurological disorders.

Cellular Effects

The effects of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Studies have demonstrated its potential to inhibit the proliferation of certain cancer cell lines, making it a promising candidate for anti-cancer therapies .

Molecular Mechanism

At the molecular level, 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, ultimately affecting cellular functions. The compound’s ability to interact with multiple targets underscores its versatility and potential in therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular behavior, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as neuroprotection and anti-cancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

1-(9H-pyrido[3,4-b]indol-1-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of various biomolecules . The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular functions and overall metabolism. Its role in modulating key metabolic pathways underscores its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone within cells and tissues are critical for its biological activity. The compound is transported through specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding the mechanisms of its transport and distribution can provide insights into its therapeutic potential and optimize its delivery in clinical settings.

Subcellular Localization

The subcellular localization of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Propiedades

IUPAC Name |

1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-8(16)12-13-10(6-7-14-12)9-4-2-3-5-11(9)15-13/h2-7,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZSUJKPVSDFNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC2=C1NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348587 | |

| Record name | 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50892-83-6 | |

| Record name | 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.